
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is an organic compound with a complex structure It belongs to the class of ketones and contains multiple functional groups, including a dimethylamino group and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Cyclohexyl Ring: Starting with a suitable cyclohexane derivative, functionalize the ring to introduce the desired substituents.
Introduction of the Dimethylamino Group: Use a nucleophilic substitution reaction to introduce the dimethylamino group.
Formation of the Ketone: Oxidize the appropriate precursor to form the ketone functional group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimized reaction conditions, including temperature control, catalysts, and purification techniques. The specific methods would depend on the desired scale and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield carboxylic acids, while reduction would yield secondary alcohols.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone may have applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-5-(dimethylamino)-1-pentanone: Lacks the cyclohexyl ring, which may result in different chemical and biological properties.
4,4-Dimethyl-1-(3-methylcyclohexyl)-1-pentanone:
Uniqueness
4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is unique due to the presence of both the dimethylamino group and the cyclohexyl ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Número CAS |
3853-21-2 |
|---|---|
Fórmula molecular |
C16H31NO |
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
5-(dimethylamino)-4,4-dimethyl-1-(3-methylcyclohexyl)pentan-1-one |
InChI |
InChI=1S/C16H31NO/c1-13-7-6-8-14(11-13)15(18)9-10-16(2,3)12-17(4)5/h13-14H,6-12H2,1-5H3 |
Clave InChI |
FKMOUOGGXWFBEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C(=O)CCC(C)(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


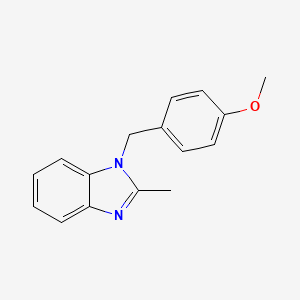
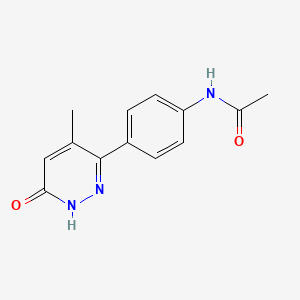
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
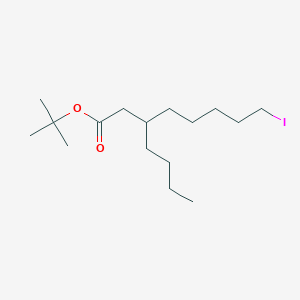

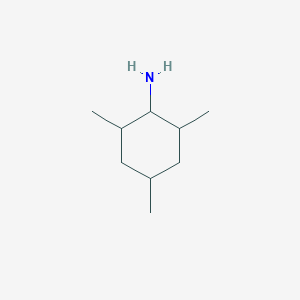
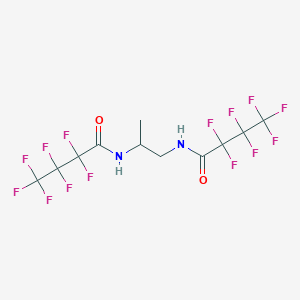


![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
